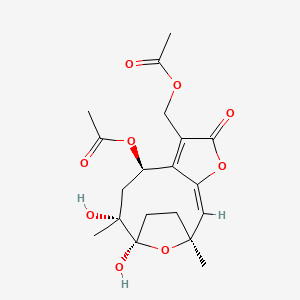

![molecular formula C11H22NO7P B1149350 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester CAS No. 142602-46-8](/img/structure/B1149350.png)

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

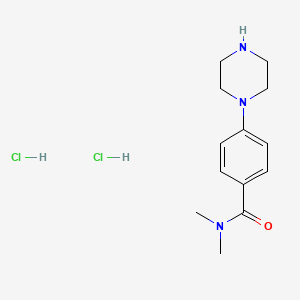

“2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester” is a chemical compound with the molecular formula C11H22NO7P . It is categorized as a heterocyclic organic compound .

Molecular Structure Analysis

The molecular weight of the compound is 310.26 g/mol . The IUPAC name is 2-dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate . The canonical SMILES representation is CCN(C(C(=O)[O-])P(=O)(OC)OC)C(=O)OC©©C .Physical And Chemical Properties Analysis

The compound has a boiling point of 411.59ºC at 760 mmHg and a flash point of 202.723ºC . It has 7 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of heterocyclic systems, specifically in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds were synthesized using a reagent prepared from the corresponding acetoacetic esters, demonstrating the compound's utility in generating complex heterocyclic structures with potential biological and pharmacological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Liposome Coupling for Immunization

Another significant application involves the synthesis of thiol-reactive heterobifunctional reagents for coupling peptides to liposomes, which are used in immunization processes. These reagents, which introduce hydrophilic polyoxyethylene chains, are designed to enhance the accessibility of their conjugates and reduce intrinsic immunogenicity, critical for developing synthetic vaccination formulations. The versatility of these reagents in forming stable thio ether and bioreducible disulfide bonds offers valuable insights into the antigen presentation mechanism by competent cells (Frisch, Boeckler, & Schuber, 1996).

Enantioselective Synthesis

Phosphorylacetic acid esters containing specific fragments have been synthesized for their application in enantioselective synthesis, highlighting the compound's role in generating enantiomerically pure substances. These substances have broad implications in the development of pharmaceuticals and other stereochemically precise chemical entities (Bredikhin et al., 2007).

Preparation of Bifunctional Ligands

The compound serves as a building block for preparing bifunctional DTPA-like ligands, used in chelating metal ions. This is crucial for creating diagnostic and therapeutic agents, particularly in the field of nuclear medicine where metal chelation plays a pivotal role in radiotracer development (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).

Anti-inflammatory Agents

The compound's derivatives have been investigated for their potential as anti-inflammatory agents, showcasing its utility in medicinal chemistry for designing new therapeutic compounds (Ross & Sowell, 1987).

Eigenschaften

IUPAC Name |

ethyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO7P/c1-7-18-9(13)8(20(15,16-5)17-6)12-10(14)19-11(2,3)4/h8H,7H2,1-6H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICEMIMMHJMGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)OC(C)(C)C)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.